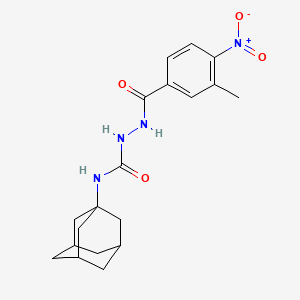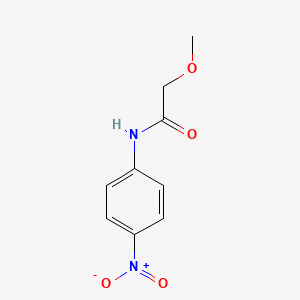![molecular formula C24H30N2O2 B4117559 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide](/img/structure/B4117559.png)
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide
Vue d'ensemble
Description
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to be effective in pre-clinical studies for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Mécanisme D'action
The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide is not fully understood. However, it has been suggested that the compound acts as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1 (M1). This receptor is involved in the regulation of cognitive function and is known to be impaired in Alzheimer's disease. By enhancing the activity of the M1 receptor, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide may improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound enhances the activity of the M1 receptor and increases the release of acetylcholine in the brain. In vivo studies have shown that N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide improves cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a neuroprotective effect in animal models of Parkinson's and Huntington's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide in lab experiments is its specificity for the M1 receptor. This allows researchers to study the effects of enhancing the activity of this receptor on cognitive function and neurological diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide. One direction is to further investigate its mechanism of action and how it affects cognitive function in neurological diseases. Another direction is to study its potential therapeutic applications in other neurological disorders, such as schizophrenia and depression. Additionally, future studies could investigate the pharmacokinetics and toxicity of the compound in vivo, which would be important for its development as a therapeutic agent.
Applications De Recherche Scientifique
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide has been extensively studied for its potential therapeutic applications in neurological diseases. It has been shown to be effective in pre-clinical studies for the treatment of Alzheimer's, Parkinson's, and Huntington's diseases. The compound has been shown to target specific receptors in the brain, which are involved in the regulation of neurotransmitters such as dopamine and acetylcholine.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-2-3-9-23(27)25-22-12-10-21(11-13-22)24(28)26-16-14-20(15-17-26)18-19-7-5-4-6-8-19/h4-8,10-13,20H,2-3,9,14-18H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZHYPLPJVIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117481.png)
![N-(4-bromophenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4117491.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117510.png)

![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)

![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117553.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)

